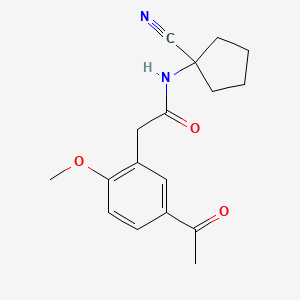
2-Fluoro-4-(oxan-2-yloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-4-(oxan-2-yloxy)benzoic acid” is a chemical compound with the CAS Number: 2139971-88-1 . It has a molecular weight of 240.23 . The IUPAC name for this compound is 2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13FO4/c13-10-7-8 (4-5-9 (10)12 (14)15)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.
Scientific Research Applications
Molecular Interaction Studies
2-Fluoro-4-(oxan-2-yloxy)benzoic acid derivatives have been involved in studies examining their molecular interactions. For instance, research on hydrogen-bonded benzoic acid dimers, including derivatives of 2-fluoro-4-allyloxylbenzoic acid, highlighted the role of lateral fluorine atoms in lowering the thermal stability of these dimers, which affects the formation of mesophases in liquid crystals (Wei et al., 2013). These insights are valuable for the development of new materials with specific thermal and optical properties.
Fluorescence Probes
In the field of fluorescence probes, derivatives of this compound have been used to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals. These compounds, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, exhibit minimal fluorescence themselves but produce a strongly fluorescent compound upon reaction with hROS, making them valuable tools for studying the roles of these reactive species in various biological and chemical applications (Setsukinai et al., 2003).
Antibacterial Agents
Research has also explored the incorporation of this compound derivatives in the synthesis of new biologically active molecules. Studies have demonstrated that combining these derivatives with other pharmacophores can lead to compounds with promising antibacterial activities, highlighting their potential in the development of new antibiotics (Holla et al., 2003).
Polymer Science
In polymer science, derivatives of this compound have been used in the synthesis of high-performance polymers. For example, 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid has been reacted with various compounds to produce polymers with excellent solubility and thermal properties, making them potential materials for applications such as engineering plastics and membrane materials (Xiao et al., 2003).
Adsorption Studies
The adsorption behavior of 2-fluoro-benzoic acids on metal electrodes has been studied to understand their interaction with surfaces. Such studies are relevant for applications in electrochemistry and materials science (Ikezawa et al., 2006).
Liquid Crystal Research
This compound derivatives have been utilized in the synthesis and study of liquid crystals. Their presence in the molecular structure influences the thermal and phase behavior of liquid crystals, which is crucial for the development of advanced display technologies and other applications (Fouzai et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-fluoro-4-(oxan-2-yloxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c13-10-7-8(4-5-9(10)12(14)15)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETGAWNRCYKXNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11,13-Dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2405082.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)
![1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2405088.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)


![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)
![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405105.png)
